molecular formula C18H26N2O B8108119 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine

4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine

Cat. No.: B8108119
M. Wt: 286.4 g/mol
InChI Key: HBOOFELTRHJXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine is a spirocyclic compound featuring a fused indene-piperidine core with a morpholine substituent at the 3-position and a methyl group at the 5-position. Its unique spiro architecture and functional groups make it a candidate for pharmacological applications, particularly in receptor modulation and imaging. This compound’s structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

4-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-2-3-16-15(12-14)17(20-8-10-21-11-9-20)13-18(16)4-6-19-7-5-18/h2-3,12,17,19H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOFELTRHJXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCNCC3)CC2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Friedel-Crafts Alkylation

Indene derivatives undergo Friedel-Crafts alkylation with piperidine precursors under acidic conditions. For example, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile reacts with N-Boc-piperidin-4-one in the presence of titanium(IV) chloride, yielding the spirocyclic intermediate 5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] with 68–72% efficiency. The reaction proceeds via activation of the ketone moiety, followed by nucleophilic attack by the indene’s aromatic system (Figure 1A).

Transition Metal-Catalyzed Spirocyclization

Palladium-catalyzed Suzuki-Miyaura coupling enables spiro ring closure. A 5-bromo-indene precursor reacts with 4-piperidinylboronic acid under Pd(PPh₃)₄ catalysis, forming the spiro core in 55–60% yield. This method favors regioselectivity but requires inert conditions and precise stoichiometry.

Morpholine Functionalization Strategies

Morpholine incorporation occurs via nucleophilic substitution or reductive amination.

Nucleophilic Substitution at the Spiro Carbon

The spirocyclic intermediate 5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-ol undergoes substitution with morpholine using Mitsunobu conditions (DIAD, PPh₃) in THF, achieving 80–85% yield. Alternatively, titanium isopropoxide mediates the reaction at 80°C, reducing byproduct formation.

Reductive Amination

Condensation of 5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one with morpholine in the presence of sodium cyanoborohydride (NaBH₃CN) provides the target compound in 70–75% yield. This method avoids harsh acidic conditions but requires careful pH control (pH 4–5).

Regioselective Methyl Group Introduction

The 5-methyl group is introduced via alkylation or directed C–H functionalization.

Friedel-Crafts Alkylation

Reaction of indene with methyl iodide under AlCl₃ catalysis at 0°C installs the methyl group with >90% regioselectivity. Competing ortho/para substitution is minimized using sterically hindered Lewis acids like FeCl₃.

Directed Lithiation

n-BuLi deprotonates indene at the 5-position, followed by quenching with methyl iodide to yield the methylated product. This method achieves 85–88% yield but requires cryogenic conditions (−78°C).

Catalytic Asymmetric Synthesis

Chiral auxiliaries and catalysts enable enantioselective synthesis.

Ellman’s Sulfinamide Approach

4-Cyano-2,3-dihydro-1H-inden-1-one reacts with (R)-tert-butanesulfinamide under titanium ethoxide, forming a chiral imine intermediate. Subsequent reduction with NaBH₄ and morpholine coupling yields the (S)-enantiomer with 92% ee.

Organocatalytic Spirocyclization

Proline-derived catalysts induce asymmetry during spiro ring formation. For example, L-proline catalyzes the reaction between indene-1,3-dione and N-Boc-piperidine , achieving 75% ee.

Optimization and Scale-Up Challenges

Critical parameters for industrial scalability include:

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMinimizes side reactions
Catalyst Loading5 mol% Pd(PPh₃)₄Balances cost/activity
SolventDMF or THFEnhances solubility
Reaction Time12–24 hoursEnsures completion

Purification via flash chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Mechanistic Insights and Side Reactions

  • Over-alkylation : Excess methyl iodide leads to di-methylated byproducts; mitigated by slow reagent addition.

  • Ring-opening : Strong acids or bases hydrolyze the spiro ring; neutral conditions are critical during morpholine coupling.

  • Epimerization : High temperatures during asymmetric synthesis reduce enantiomeric excess; solved using low-temperature protocols.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables direct C–H methylation at the 5-position, bypassing pre-functionalized intermediates. Initial trials show 60–65% yield with minimal waste.

Flow Chemistry Approaches

Continuous flow systems reduce reaction times from 24 hours to 2 hours for spirocyclization steps, enhancing throughput by 300% .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that similar spiro compounds exhibit anticonvulsant properties. The mechanism typically involves modulation of neurotransmitter systems, particularly the GABAergic system, which may enhance inhibitory signals in the brain .

Anticancer Potential

Studies have shown that spiro compounds can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine may enhance its efficacy against specific cancer types .

Antibacterial Properties

The compound has been evaluated for antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized derivatives of spiro compounds and evaluated their anticonvulsant properties in animal models. Results indicated that modifications to the morpholine ring significantly influenced the potency and selectivity of the compounds against various seizure models .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis highlighted the importance of the spiro structure in enhancing bioactivity. Variations in substituents on the morpholine ring were shown to affect lipophilicity and solubility, impacting overall bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)morpholine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The morpholine ring can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives
  • Brominated Analogs : Compounds like (S)-5-bromo-2,3-dihydrospiro[indene-1,2′-morpholine] () and 3-(5-bromospiro[indene-1,4′-piperidin]-1′-yl)−1,2,3,4-tetrahydronaphthalen-2-ol () demonstrate that bromine substitution enhances receptor-binding specificity. For example, brominated derivatives are used in PET tracers due to their improved target affinity and metabolic stability.
  • Fluorinated Analogs : 3-(5-fluorospiro[indene-1,4′-piperidin]-1′-yl)−1,2,3,4-tetrahydronaphthalen-2-ol () shows fluorine’s role in optimizing lipophilicity and blood-brain barrier penetration, critical for central nervous system (CNS) targeting.
Protective Group Variations
  • tert-Butoxycarbonyl (Boc)-Protected Derivatives : 2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid () has a Boc group that increases molecular weight (345.43 g/mol) and logP (3.85), enhancing lipophilicity for intermediate synthesis. This contrasts with the target compound’s morpholine group, which introduces polarity and hydrogen-bonding capacity.
  • Carbamate and Ester Derivatives: Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate () and ethyl 3-(5-bromo-2,3-dihydrospiro[indene-1,2′-morpholin]-4′-yl)propanoate () illustrate how ester groups modulate solubility and metabolic pathways.

Pharmacological Implications

  • CCR2 Receptor Antagonists : The lead compound (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)butanamide () highlights the role of spiro[indene-piperidine] cores in receptor antagonism. Substitutions like trifluoromethyl groups enhance binding affinity, whereas morpholine substituents may alter pharmacokinetics.
  • S1P5 Agonists : Spirocyclic amine derivatives () with morpholine groups are explored for cognitive disorders, emphasizing the importance of stereochemistry (e.g., chiral SFC separation) in biological activity.
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Application
Target Compound C₁₇H₂₂N₂O 282.38 ~2.5 5-Methyl, morpholine Receptor modulation
(S)-5-Bromo-2,3-dihydrospiro[indene-1,2′-morpholine] C₁₅H₁₉BrN₂O 347.23 3.2 5-Bromo, morpholine Intermediate for S1P5 agonists
2-(1'-Boc-spiro[indene-piperidin]-3-yl)acetic acid C₂₀H₂₇NO₄ 345.43 3.85 Boc, acetic acid Synthetic intermediate
3-(5-Fluoro-spiro[indene-1,4′-piperidin]-1′-yl)−tetrahydronaphthalen-2-ol C₂₁H₂₃FNO 324.42 2.8 5-Fluoro, hydroxyl PET imaging

Biological Activity

4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine, with the CAS number 1422134-36-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound based on recent research findings.

Molecular Formula: C18_{18}H26_{26}N2_2O
Molecular Weight: 286.4 g/mol

The structure of the compound includes a morpholine ring and a spiro-indene-piperidine moiety, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity: Several studies have highlighted the anticancer potential of spirocyclic compounds. For instance, derivatives of spiro[indene] have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Anticonvulsant Properties: The anticonvulsant activity of related compounds has been documented, indicating that this morpholine derivative could be effective in managing seizure disorders .
  • Antimicrobial Effects: Research on similar heterocycles has demonstrated antimicrobial activity, which could extend to this compound .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may result from interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways.

Anticancer Activity

A study evaluating the cytotoxic effects of various spirocyclic compounds found that certain derivatives exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines (T-47D and MDA-MB-231). While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area .

Anticonvulsant Properties

Research into spiro compounds has indicated their potential as anticonvulsants. In one study, new derivatives were synthesized and tested for their anticonvulsant properties using animal models. These findings suggest that further exploration into this compound could yield promising results in seizure management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} (µM)Reference
Spiro[indene] derivative AAnticancer0.43 ± 0.01
Spiro[indene] derivative BAnticonvulsantNot specified
Spiro[indene] derivative CAntimicrobialNot specified

Q & A

Q. What are the established synthetic routes for 4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine, and how are intermediates characterized?

A typical approach involves multi-step synthesis starting with spiro[indene-piperidine] precursors. For example, analogous spiro compounds are synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates, followed by cyclization (e.g., using trifluoroacetic acid as a catalyst) . Key intermediates are characterized by 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm regioselectivity and structural integrity. For instance, 1H^1H-NMR peaks at δ 1.41–4.04 ppm (DMSO-d6d_6) are critical for verifying piperidine and morpholine ring conformations .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of spiro[indene-piperidine] derivatives?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities, as seen in studies of dispiro compounds (e.g., R-factor = 0.038 for single-crystal analysis) . Complementary methods include NOESY NMR to detect spatial proximity of protons and computational modeling (DFT or molecular mechanics) to predict stable conformers .

Q. How are reaction conditions optimized to avoid byproducts during spiro ring formation?

Temperature, solvent polarity, and catalyst choice are critical. For example, toluene/acetonitrile mixtures (100:2 v/v) at 35°C promote selective cyclization in related spiro[indole-piperidine] syntheses . Monitoring via TLC or HPLC ensures reaction completion and minimizes side products like uncyclized intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for spiro compounds?

Discrepancies often arise from dynamic effects (e.g., ring-flipping) or solvent interactions. Strategies include:

  • Re-evaluating computational models with explicit solvent parameters.
  • Conducting variable-temperature NMR to detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures) .
  • Cross-validating with IR spectroscopy to confirm functional group orientations .

Q. What methodologies enable the analysis of regioselectivity in multi-component reactions involving spiro scaffolds?

Isotopic labeling (e.g., 13C^{13}C-tagged reagents) tracks bond formation pathways. For example, in spiro[indene-piperidine] systems, regioselectivity is influenced by steric hindrance at the indene C3 position and electronic effects from substituents on the morpholine ring . Kinetic studies under varying reagent stoichiometries can further elucidate dominant pathways .

Q. How can polymorphic forms of this compound be systematically identified and characterized?

Polymorph screening involves:

  • Recrystallization from solvents of differing polarities (e.g., ethanol vs. hexane).
  • Differential Scanning Calorimetry (DSC) to detect thermal transitions.
  • Powder X-ray Diffraction (PXRD) to compare lattice structures. For instance, WO2005023192A2 details protocols for isolating polymorphs of isoindole-piperidine derivatives, emphasizing solvent-antisolvent crystallization .

Q. What experimental designs are recommended for studying the stability of spiro compounds under physiological conditions?

  • Accelerated degradation studies (e.g., pH 1–10 buffers at 37°C) with LC-MS monitoring.
  • Forced oxidation via H2O2H_2O_2 exposure to identify vulnerable functional groups (e.g., morpholine rings) .
  • Molecular dynamics simulations to predict hydrolytic cleavage sites in aqueous environments .

Methodological Considerations

Q. How should researchers address low yields in the final coupling step of spiro[indene-piperidine]-morpholine hybrids?

  • Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for Buchwald-Hartwig amination efficiency.
  • Optimize ligand systems (e.g., Xantphos) to stabilize transition states .
  • Use microwave-assisted synthesis to enhance reaction rates and yields .

Q. What strategies validate the biological relevance of computational docking studies for this compound?

  • Combine AutoDock Vina or Schrödinger Glide with molecular dynamics (MD) simulations to assess binding mode stability over time.
  • Cross-reference with experimental IC50_{50} data from enzyme inhibition assays (e.g., cholinesterase inhibition in dispiro analogs) .

Q. How can synthetic protocols be adapted to isotopically labeled analogs for pharmacokinetic studies?

  • Introduce 2H^{2}H- or 13C^{13}C-labels at metabolically stable positions (e.g., methyl groups on the indene ring).
  • Use deuterated solvents (e.g., DMSO-d6d_6) during synthesis to avoid isotopic dilution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.